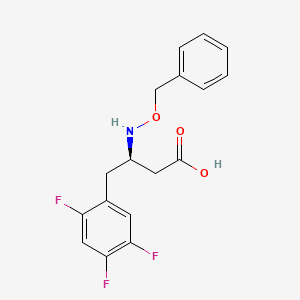

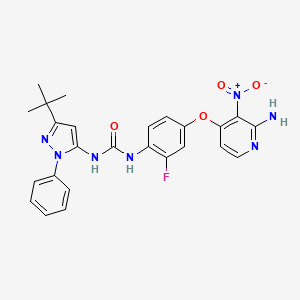

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

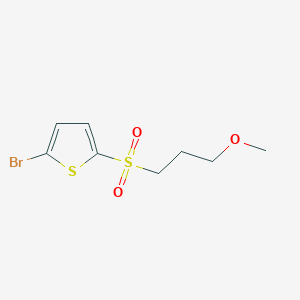

1-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, also referred to as PTCA, is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound, meaning it is composed of two or more elements in a ring structure. PTCA is mostly used as a reagent in organic synthesis, but has also been used in medicinal and biological research.

Applications De Recherche Scientifique

Synthesis Methods and Strategies

- Azirine Strategy for Synthesis : A method using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block for synthesizing trifluoromethyl-substituted aminopyrroles is highlighted. This approach is based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).

Chemical Modification and Functionalization

- Preparation of Carboxylic Acids : A study presents rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This includes the introduction of the trifluoromethyl group and subsequent functionalization (Cottet et al., 2003).

Reaction Mechanisms and Transformations

- Functionalization Reactions : Research on the functionalization reactions of pyrrole carboxylic acids and their derivatives offers insights into reaction mechanisms and product formation (Yıldırım et al., 2005).

Diastereoselective Synthesis

- Diastereoselective Synthesis of Trifluoromethyl-Containing Myosmines : This study explores the reaction between 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione, achieving high diastereoselectivity in producing pyrrolines (Ohkura et al., 2003).

Catalytic Synthesis

- Multi-Component Tether Catalysis Synthesis : A novel one-pot protocol for the synthesis of pyrroles, demonstrating the use of a multi-component tether catalysis approach for creating highly functionalized pyrroles (Li et al., 2019).

Synthesis and Analgesic Activity

- Synthesis and Analgesic Activity : Research on the synthesis of pyrrolopyrrolecarboxylic acids and their analgesic properties, providing insights into the potential medicinal applications of these compounds (Muchowski et al., 1985).

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h1-4,6-7H,5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIALCJVWDFKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

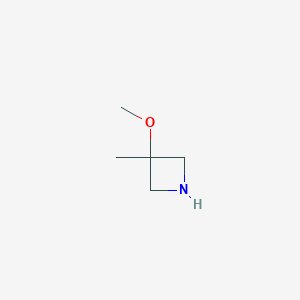

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)

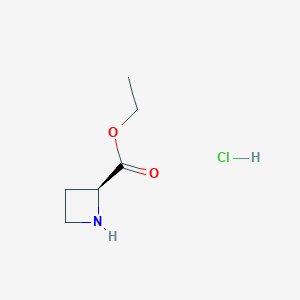

![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)

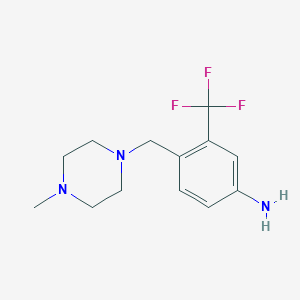

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)